3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
3-Chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine moiety. This scaffold is notable for its role in targeting enzymes and receptors, particularly in metabolic and antimicrobial contexts.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2S2/c1-11-9-12(18-23-17-3-2-8-22-19(17)27-18)4-7-16(11)24-28(25,26)13-5-6-15(21)14(20)10-13/h2-10,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTFUXLLEGJAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole and pyridine rings, followed by the introduction of the sulfonamide group. Common synthetic routes may include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Pyridine Ring: This step may involve the use of condensation reactions with suitable aldehydes or ketones.
Introduction of Sulfonamide Group: This is typically done by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core, a fluorine atom, and a sulfonamide group. It has a molecular formula of C19H13ClFN3O2S2 and a molecular weight of 433.9 .
Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its functional groups. The sulfonamide moiety can participate in nucleophilic substitution reactions, and the thiazolo[5,4-b]pyridine core may undergo electrophilic aromatic substitution. The chlorine and fluorine substituents enhance the compound's reactivity and solubility in various solvents.
Biological Activity and Potential Therapeutic Applications
This compound is a potent dual sphingosine-1-phosphate receptor 1 (S1P1) and receptor 5 (S1P5) agonist with limited activity at S1P3 and no activity at S1P2/S1P4. S1P receptors are involved in physiological processes such as immune response and vascular development. Its dual action on S1P1 and S1P5 suggests potential therapeutic applications in conditions such as multiple sclerosis and cardiovascular diseases. Sulfonamide derivatives can exhibit antimicrobial and anticancer properties. Interaction studies have shown that this compound may influence various signaling pathways by modulating receptor activity, leading to downstream effects such as altered cell migration and survival.
Synthesis
The synthesis of this compound typically involves several steps, and optimization of reaction conditions is crucial for maximizing yield and purity, often employing techniques like chromatography for purification.
Structural Similarities and Uniqueness
Several compounds share structural similarities with this compound:
- 2-chloro-N-(4-fluorophenyl)benzenesulfonamide: Similar sulfonamide group but lacks thiazole core.
- 5-fluoro-N-(2-methylphenyl)thiazolo[5,4-b]pyridine: Contains thiazole core but different substituents.
- N-(4-methylphenyl)-benzenesulfonamide: Lacks fluorine substitution and is primarily an antibacterial agent.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazole and pyridine rings may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
(2R)-3-Cyclopentyl-N-(5-Methoxy[1,3]Thiazolo[5,4-b]Pyridin-2-yl)-2-{4-[(4-Methylpiperazin-1-yl)Sulfonyl]Phenyl}Propanamide (LBX192)
- Key Features :
- Molecular weight: 543.7 g/mol (vs. ~450–550 g/mol for the target compound, estimated based on structural complexity).
- Functional groups: Methoxy-thiazolo[5,4-b]pyridine, cyclopentyl, and sulfonylpiperazine substituents.
- Biological Activity : Acts as a glucokinase (GK) activator, binding to an allosteric site ~20 Å from the glucose-binding domain. Forms hydrogen bonds with Arg63 (distances: 4.7–4.9 Å) .
3-[(6-Chloro[1,3]Thiazolo[5,4-b]Pyridin-2-yl)Methoxy]-2,6-Difluorobenzamide
- Key Features :
Sulfonamide Derivatives with Heterocyclic Substituents
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
3-Chloro-4-Fluoro-N-((5-(Furan-2-yl)-1-Methyl-1H-Pyrazol-3-yl)Methyl)Benzene-Sulfonamide
- Key Features: Molecular weight: 369.8 g/mol. Functional groups: Furan-pyrazole hybrid linked to a halogenated sulfonamide. Applications: Potential use in inflammation or cancer due to furan’s role in modulating metabolic pathways .
Physicochemical and Binding Properties
Table 1. Comparative Analysis of Key Parameters
*Estimated based on structural analogs.
Research Findings and Functional Insights
- Enzyme Binding : Thiazolo[5,4-b]pyridine derivatives exhibit distinct binding modes depending on substituents. For example, LBX192 binds GK via hydrophobic interactions and hydrogen bonding, while the chloro-thiazolo variant in 4DXD targets FtsZ through π-π stacking and halogen bonds .
- Bioactivity : Sulfonamides with pyrazole or triazole substituents (e.g., –9) show lower molecular weights (<400 g/mol) but reduced enzymatic specificity compared to thiazolo-pyridine hybrids .
- Synthetic Accessibility : Suzuki coupling and sulfonylation are common methods for these compounds, though yields vary (e.g., 28% for chromene-sulfonamide in vs. higher yields for simpler analogs) .
Biological Activity
3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound notable for its unique structure and significant biological activity. It serves as a potent dual agonist for sphingosine-1-phosphate receptors S1P1 and S1P5, which are involved in critical physiological processes such as immune response and vascular development. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H14ClFN3O2S2, with a molecular weight of 433.9 g/mol. The structure features a thiazolo[5,4-b]pyridine core, a sulfonamide group, and halogen substitutions that enhance its reactivity and solubility in various solvents.
| Property | Value |
|---|---|
| Molecular Formula | C19H14ClFN3O2S2 |
| Molecular Weight | 433.9 g/mol |
| Core Structure | Thiazolo[5,4-b]pyridine |
| Functional Groups | Sulfonamide |
The compound acts primarily as an agonist for the S1P receptors, specifically S1P1 and S1P5. These receptors play crucial roles in regulating lymphocyte trafficking and vascular stability. The activation of S1P1 can lead to enhanced cell migration and survival, while S1P5 activation is associated with neuroprotective effects.
Interaction Studies
Research indicates that this compound influences various signaling pathways by modulating receptor activity. This modulation can result in altered cellular responses critical in both health and disease contexts.
Anticancer Potential
The compound's structural analogs have shown promise in anticancer applications. For instance, thiazole-bearing compounds have been evaluated for their cytotoxic effects on cancer cell lines. The dual receptor activity of this compound may offer a unique advantage in targeting cancer cells while minimizing off-target effects.
Case Studies
A study exploring the pharmacological profile of thiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. Compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines.
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Anticonvulsant | High anticonvulsant properties |
| Thiazole-integrated pyrrolidin derivatives | Anticancer | Significant cytotoxicity against A-431 cells |
| Novel thiazole derivatives | Antimicrobial | Effective against drug-resistant strains |
Q & A
Q. Assay Standardization :
- Use recombinant enzymes with confirmed activity (e.g., kinetic assays with [³H]-acetyl-CoA).
- Include positive controls (e.g., triclosan for FabI inhibition) .
Q. Orthogonal Validation :
- Surface plasmon resonance (SPR) to measure binding kinetics (KD values).
- Bacterial growth inhibition assays (MIC against S. aureus or E. coli) to correlate enzyme activity with cellular efficacy.
Q. What strategies optimize the synthesis of the thiazolo[5,4-b]pyridine intermediate?
- Reaction Optimization :
- Catalyst Screening : Test Pd/Cu systems for C–N coupling efficiency (e.g., Pd₂(dba)₃ with BINAP).
- Solvent Effects : Compare DMF vs. toluene for yield improvement (e.g., DMF enhances solubility but may cause side reactions).
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 65 | 95 |
| CuI/1,10-phenanthroline | 45 | 88 |
Q. How can structure-activity relationship (SAR) studies focus on the sulfonamide moiety?
- Design Strategy :
- Synthesize analogs with:
- Sulfonamide replacements : Carboxamides, ureas.
- Substituent variations : Electron-withdrawing groups (e.g., -CF₃) vs. electron-donating groups (e.g., -OCH₃).
- Biological Testing :
- Compare IC₅₀ against target enzymes (e.g., AcpS-Pptase) and cytotoxicity (e.g., HepG2 cells).
- Key Finding : Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in analogous compounds .
Q. What computational methods predict pharmacokinetic properties and target binding?
- In Silico Tools :
- Molecular Docking : AutoDock Vina to model interactions with AcpS-Pptase (PDB: 3FVA). Focus on hydrogen bonds with Ser-128 and hydrophobic contacts with Leu-85.
- ADMET Prediction : SwissADME for bioavailability (e.g., logP ~3.5, high GI absorption) and toxicity (AMES test negative).
- Validation : Compare computational results with in vitro metabolic stability assays (e.g., microsomal half-life) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial activity across studies?
- Root Cause Analysis :
- Strain Variability : Test against isogenic bacterial strains (e.g., E. coli BW25113 vs. clinical isolates).
- Compound Purity : Verify batch-to-batch consistency via LC-MS and elemental analysis.
- Resolution Workflow :
Replicate assays under standardized conditions.
Cross-validate with genetic knockout models (e.g., ΔAcpS strains).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
